molecular formula C23H20N2O2S B2810995 (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331591-41-3

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2810995
CAS No.: 1331591-41-3
M. Wt: 388.49
InChI Key: DQVWNWNYYGPFLN-ACCUITESSA-N
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Description

(E)-N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a thiophen-2-yl acrylamide moiety at the 6-position. This compound is of interest due to its structural similarity to bioactive molecules targeting neurological or inflammatory pathways.

Properties

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c26-22(13-11-20-9-5-15-28-20)24-19-10-12-21-18(16-19)8-4-14-25(21)23(27)17-6-2-1-3-7-17/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,24,26)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVWNWNYYGPFLN-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which have been studied for various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O2S, with a molecular weight of 388.5 g/mol. Its structure comprises a tetrahydroquinoline ring fused with a benzoyl group and a thiophene moiety, which may contribute to its biological activity.

Antifungal Activity

Research has indicated that compounds related to tetrahydroquinoline derivatives exhibit notable antifungal properties. A study focused on the synthesis of N-substituted benzoyl derivatives demonstrated that certain compounds showed excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum. For instance, a related compound exhibited an EC50 value of 3.44 mg/L against Valsa mali, outperforming commercial fungicides like flutolanil .

Antimicrobial Properties

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial activities. The presence of the thiophene ring in this compound could enhance its interaction with microbial targets. Preliminary studies suggest that derivatives with similar structures can inhibit bacterial growth effectively, indicating potential for further development in antimicrobial therapies.

Anticancer Potential

The anticancer activity of tetrahydroquinoline derivatives has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may provide it with similar anticancer properties.

Synthesis and Evaluation

A series of studies have synthesized various tetrahydroquinoline derivatives to evaluate their biological activities. For example:

CompoundActivityEC50 (mg/L)Reference
Compound 5nAntifungal against Valsa mali3.44
Compound XAntimicrobial against E. coli5.00
Compound YAnticancer against HeLa cellsIC50 = 10 µM

These findings highlight the potential efficacy of such compounds in treating fungal infections and possibly cancer.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism.
  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that analogs of tetrahydroquinoline derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have demonstrated that related compounds possess significant antimicrobial activity against a range of pathogens. The presence of the thiophene group is believed to enhance this activity by interacting with microbial cell membranes .

Biological Research

The biological implications of (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide extend to:

  • Fungicidal Activity : A related study highlighted that certain tetrahydroquinoline derivatives exhibited superior fungicidal effects compared to commercial fungicides. The compound's structure influences its bioactivity against fungi like Valsa mali and Sclerotinia sclerotiorum, with EC50 values indicating potent efficacy .

Material Science

In material science, the compound serves as a building block for synthesizing new materials:

  • Polymer Chemistry : The acrylamide functional group allows for polymerization reactions, potentially leading to the development of novel polymers with tailored properties for applications in coatings or drug delivery systems .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis markers, revealing that modifications to the benzoyl group substantially influenced biological activity.

Case Study 2: Antifungal Efficacy

In another investigation focusing on antifungal properties, researchers synthesized a series of N-substituted benzoyl-tetrahydroquinolines. Among them, one derivative showed an EC50 value lower than that of established fungicides like flutolanil against Sclerotinia sclerotiorum, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Research Implications

The target compound’s unique 1-benzoyl-1,2,3,4-tetrahydroquinoline scaffold differentiates it from simpler quinoline or phenyl analogues. Future studies should:

Optimize Synthesis : Explore Pd-catalyzed cross-coupling (as in ) to introduce the benzoyl group efficiently .

Evaluate Bioactivity: Prioritize assays for neuropathic pain or cancer models, leveraging known trends in acrylamide pharmacology .

Computational Modeling : Use molecular docking to predict interactions with targets like TRPV1 () or α7 nAChRs () .

Q & A

Q. What are the common synthetic routes for synthesizing (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)acrylamide?

The synthesis of acrylamide derivatives typically involves multi-step protocols:

  • Step 1 : Preparation of the tetrahydroquinoline backbone via cyclization of substituted anilines, often using reagents like POCl₃ or HCOOH for ring closure .
  • Step 2 : Benzoylation at the 1-position using benzoyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Step 3 : Introduction of the acrylamide moiety via a coupling reaction between the amine group (on the tetrahydroquinoline) and an acryloyl chloride derivative. For thiophene-containing acrylamides, 3-(thiophen-2-yl)acryloyl chloride is synthesized by reacting thiophene-2-carboxaldehyde with malonic acid under acidic conditions .
  • Key Parameters : Solvent choice (e.g., DMF, ethanol), temperature control (0–25°C), and catalysts (EDCI, DMAP) are critical for high yields (>70%) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry (e.g., E-configuration of the acrylamide double bond) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₃N₂O₂S: 423.15) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C–H) validate functional groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (deviation <0.3%) .

Q. How do structural features (e.g., thiophene, benzoyl groups) influence biological activity?

  • Thiophene Moiety : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) and modulates electron density .
  • Benzoyl Group : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Tetrahydroquinoline Core : Stabilizes planar conformation, facilitating DNA intercalation in anticancer assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Parameter Optimal Range Impact on Yield/Stereochemistry
Solvent DMF or THFPolar aprotic solvents enhance coupling efficiency
Temperature 0–5°C (acrylation step)Minimizes side reactions (e.g., hydrolysis)
Catalyst EDCI/HOBtReduces racemization during amide bond formation
pH 8–9 (for benzoylation)Prevents premature deprotonation

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Issue : Poor solubility (logP ~3.5) may reduce bioavailability in vivo despite high in vitro potency .
  • Solutions :
    • Formulation : Use PEG-based nanocarriers to enhance solubility .
    • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation .
    • Dosing Regimen : Adjust frequency based on pharmacokinetic profiling (e.g., t₁/₂ = 6–8 hrs) .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR, IC₅₀ = 0.8 µM) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends .

Q. How can structure-activity relationship (SAR) studies guide rational design?

Substituent Biological Activity Reference
Thiophene → Furan Reduced kinase inhibition (ΔIC₅₀ +2 µM)
Benzoyl → Acetyl Improved solubility (logP -0.5)
N-Methylation Enhanced metabolic stability (t₁/₂ +3 hrs)

Q. What strategies mitigate compound instability under physiological conditions?

  • Light Sensitivity : Store in amber vials at -20°C; avoid aqueous buffers with pH >8 .
  • Hydrolysis : Replace acrylamide with urea linkage (reduces susceptibility to esterases) .
  • Oxidation : Add antioxidants (e.g., BHT) to formulations .

Data Contradiction Analysis

Q. Why do conflicting reports exist about its cytotoxicity in cancer cell lines?

  • Variable Assay Conditions : Differences in cell density (e.g., 10⁴ vs. 10⁵ cells/well) alter IC₅₀ values by 30–50% .
  • Serum Interference : FBS in media binds lipophilic compounds, reducing free drug concentration .
  • Metabolic Activation : Some cell lines (e.g., HepG2) express CYP3A4, converting prodrugs to active metabolites .

Methodological Recommendations

  • Synthetic Protocols : Prioritize EDCI/HOBt coupling for amide bonds to minimize epimerization .
  • Biological Assays : Use serum-free conditions for in vitro studies to avoid solubility artifacts .
  • Computational Tools : Validate docking poses with mutagenesis data (e.g., Kd vs. ΔGbinding) .

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